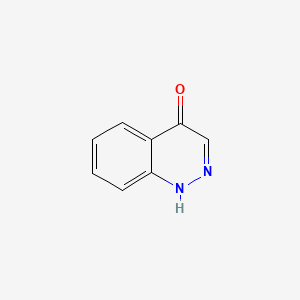

4-Cinnolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMBERDMCRCVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236364 | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-66-1, 18514-84-6 | |

| Record name | 4-Cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydrocinnolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cinnolinol via Richter Cyclization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Richter cyclization for the synthesis of 4-cinnolinol (also known as 4-hydroxycinnoline), a key heterocyclic scaffold in medicinal chemistry. The document details the reaction mechanism, provides experimental protocols derived from seminal literature, presents available quantitative data, and includes visualizations to aid in the understanding of the synthetic workflow. This guide is intended for researchers and professionals in organic synthesis and drug development who are interested in the preparation of cinnoline derivatives.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, this compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Richter cinnoline synthesis, first described by Victor von Richter in 1883, is a classical method for the preparation of the cinnoline core. The reaction proceeds through the diazotization of an o-aminophenylpropiolic acid, followed by an intramolecular cyclization. This guide will focus on the synthesis of this compound via this historic and fundamental reaction.

Reaction Mechanism and Workflow

The Richter cyclization for the synthesis of this compound is a two-step process:

-

Diazotization and Cyclization: The synthesis begins with the diazotization of o-aminophenylpropiolic acid in an acidic medium using sodium nitrite. The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization, where the terminal carbon of the alkyne attacks the diazonium group. Subsequent loss of nitrogen gas and tautomerization leads to the formation of 4-hydroxycinnoline-3-carboxylic acid.

-

Decarboxylation: The intermediate, 4-hydroxycinnoline-3-carboxylic acid, is then subjected to thermal decarboxylation to yield the final product, this compound.

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound via Richter Cyclization.

Experimental Workflow

Caption: General experimental workflow for the Richter synthesis of this compound.

Experimental Protocols

The following protocols are based on the procedures described by Schofield and Simpson in the Journal of the Chemical Society (1945), which represent a more detailed and potentially optimized version of the original Richter synthesis.

Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

-

Preparation of the Amine Solution: A suspension of o-aminophenylpropiolic acid (1.0 g) in water (20 ml) containing concentrated hydrochloric acid (1.0 ml) is prepared in a flask.

-

Diazotization: The flask is cooled in an ice-salt bath to 0-5 °C. A solution of sodium nitrite (0.45 g) in water (2 ml) is added dropwise with constant stirring, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, the mixture is stirred at 0-5 °C for 1 hour. The cooling bath is then removed, and the reaction mixture is stirred at room temperature overnight.

-

Isolation: The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried to afford 4-hydroxycinnoline-3-carboxylic acid.

Synthesis of this compound (4-Hydroxycinnoline)

-

Decarboxylation: 4-Hydroxycinnoline-3-carboxylic acid (1.0 g) is added to quinoline (10 ml) in a flask equipped with a reflux condenser.

-

Heating: The mixture is heated in an oil bath at 220-230 °C until the evolution of carbon dioxide ceases (approximately 10-15 minutes).

-

Isolation: The reaction mixture is cooled to room temperature, and petroleum ether is added to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Data Presentation

The following tables summarize the expected data for the synthesis of this compound and its intermediate. It is important to note that yields can vary based on the purity of the starting materials and the precise reaction conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |

| 4-Hydroxycinnoline-3-carboxylic acid | C₉H₆N₂O₃ | 190.16 | Yellowish solid | ~265 (decomposes) | 60-70 |

| This compound (4-Hydroxycinnoline) | C₈H₆N₂O | 146.15 | Off-white to pale yellow solid | 224-226 | 80-90 |

Table 1: Physical Properties and Yields of Compounds in the Richter Synthesis of this compound.

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 4-Hydroxycinnoline-3-carboxylic acid | 13.5-14.5 (br s, 1H, COOH), 12.0-12.5 (br s, 1H, OH), 8.2-8.3 (d, 1H), 7.5-7.9 (m, 3H) | 165.1 (COOH), 162.3, 145.8, 139.2, 132.5, 128.9, 125.4, 118.7, 116.1, 115.8 |

| This compound (4-Hydroxycinnoline) | 12.1 (s, 1H, OH), 8.2 (d, 1H), 7.8 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 7.2 (s, 1H) | 161.5, 148.2, 140.1, 131.7, 127.3, 124.8, 118.9, 116.5, 109.8 |

Table 2: Representative NMR Spectroscopic Data for this compound and its Precursor. (Note: Actual chemical shifts may vary depending on the solvent and instrument.)

Conclusion

The Richter cyclization remains a valuable method for the synthesis of the this compound core structure. While the original procedure has been refined over the years, the fundamental two-step process of diazotization-cyclization followed by decarboxylation is still relevant. This guide provides the essential information for researchers to understand and potentially replicate this synthesis. For those in drug development, this compound produced via this method can serve as a versatile starting material for the creation of novel and pharmacologically active molecules. As with any chemical synthesis, proper safety precautions should be taken, particularly when handling diazonium salts, which can be explosive under certain conditions.

A Technical Guide to Novel Synthetic Routes for 4-Cinnolinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores modern and classical synthetic methodologies for obtaining 4-Cinnolinol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document provides a comparative analysis of synthetic routes, detailed experimental protocols for key reactions, and a summary of quantitative data to aid in the selection and optimization of synthetic strategies.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. Among these, this compound (also known as 4-hydroxycinnoline or cinnolin-4(1H)-one) serves as a crucial intermediate and a core structure in various biologically active molecules. The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance for advancing research in this area. This guide details both established and innovative pathways to this important molecule.

Classical Synthetic Approach: The Borsche-Herbert Synthesis

The Borsche-Herbert synthesis is a well-established method for the preparation of 4-hydroxycinnolines from 2-aminoaryl ketones. The reaction proceeds via diazotization of the amino ketone, followed by an intramolecular cyclization. This classical approach remains a reliable method for accessing the cinnoline core.

Logical Workflow for Borsche-Herbert Synthesis

Caption: Workflow of the Borsche-Herbert Synthesis.

Experimental Protocol: Borsche-Herbert Synthesis of this compound

This protocol is based on the diazotization and cyclization of 2-aminoacetophenone.

Step 1: Diazotization of 2-Aminoacetophenone

-

Dissolve 2-aminoacetophenone (10.0 g, 74.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 81.4 mmol in 15 mL of water) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Intramolecular Cyclization and Isolation

-

Allow the cold diazonium salt solution to stand at room temperature for 24 hours, during which cyclization occurs and a solid precipitate forms.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from glacial acetic acid to yield pure this compound.

A Novel Synthetic Approach: Transition-Metal-Free Intramolecular Redox Cyclization

Recent advancements have led to the development of novel, more environmentally benign synthetic routes. One such innovative method is the transition-metal-free intramolecular redox cyclization, which utilizes readily available starting materials and avoids the use of heavy metal catalysts.[1][2] This approach involves the reaction of a 2-nitrobenzyl alcohol with a benzylamine, proceeding through a key 2-nitrosobenzaldehyde intermediate.[1]

Signaling Pathway for the Novel Redox Cyclization

Caption: Proposed mechanism for the novel synthesis.[1]

Experimental Protocol: Transition-Metal-Free Synthesis of 3-Phenylcinnoline (as a representative example)

This protocol describes the synthesis of a substituted cinnoline, as detailed in the literature, which can be adapted for other derivatives.[1]

-

To a solution of 2-nitrobenzyl alcohol (0.2 mmol) and benzylamine (0.3 mmol) in a mixed solvent of EtOH/H₂O (2.0 mL, v/v = 1:1), add CsOH·H₂O (0.4 mmol).

-

Stir the resulting mixture at 80 °C for 12 hours in a sealed tube.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-phenylcinnoline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic routes, allowing for a direct comparison of their efficiency.

| Synthetic Route | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Borsche-Herbert Synthesis | 2-Aminoacetophenone, NaNO₂, HCl | 0-5 then RT | 24.5 | ~60-70 | General Classical Method |

| Novel Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine, CsOH·H₂O | 80 | 12 | 57 (for 3-phenylcinnoline) | [1] |

Conclusion

This guide has outlined both a classical and a novel synthetic route to the this compound core structure. The Borsche-Herbert synthesis provides a reliable and well-documented pathway, while the transition-metal-free intramolecular redox cyclization represents a more modern, atom-economical, and potentially greener alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The detailed protocols and comparative data presented herein are intended to assist researchers in making informed decisions for the synthesis of this compound and its derivatives for applications in drug discovery and development.

References

- 1. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic characterization of 4-Cinnolinol (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 4-cinnolinol (CAS: 18514-84-6), a heterocyclic organic compound of interest in medicinal chemistry and materials science. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive analytical profile. It is important to note that this compound predominantly exists in its tautomeric form, cinnolin-4(1H)-one . Spectroscopic data overwhelmingly support this structure in solution and the solid state.

Spectroscopic Data Summary

The quantitative spectroscopic data for cinnolin-4(1H)-one are summarized in the tables below, providing a clear reference for identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cinnolin-4(1H)-one

The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆), which confirms the compound exists exclusively in the cinnolin-4(1H)-one form in this solvent.

| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 12.5 (s, 1H) | NH | 170.3 | C4 (C=O) |

| 8.25 (d, J=8.0 Hz, 1H) | H5 | 142.1 | C8a |

| 7.95 (d, 1H) | H3 | 134.4 | C7 |

| 7.82 (ddd, 1H) | H7 | 128.0 | C5 |

| 7.60 (d, J=8.5 Hz, 1H) | H8 | 125.4 | C6 |

| 7.55 (dd, 1H) | H6 | 121.8 | C4a |

| 116.3 | C8 | ||

| 114.7 | C3 |

s = singlet, d = doublet, ddd = doublet of doublet of doublets, dd = doublet of doublets. J = coupling constant in Hz.

Table 2: Infrared (IR) Spectroscopy Data for Cinnolin-4(1H)-one

While a publicly available experimental spectrum from databases was not located, the characteristic vibrational frequencies can be predicted based on the known tautomeric structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3000 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium-Strong |

| N-H Bend | 1550 - 1500 | Medium |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

Table 3: Mass Spectrometry (MS) Data for Cinnolin-4(1H)-one

The mass spectrum is predicted based on the molecular formula C₈H₆N₂O.

| m/z Value | Assignment | Notes |

| 146 | [M]⁺• | Molecular Ion (Base Peak expected in many cases) |

| 118 | [M - CO]⁺• | Loss of carbon monoxide from the carbonyl group |

| 91 | [C₆H₅N]⁺• | Subsequent loss of HCN from the [M-CO] fragment |

| 90 | [C₆H₄N]⁺ | Loss of a hydrogen radical from the m/z 91 fragment |

Experimental Workflows and Logical Relationships

The characterization of a compound like this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to confirm its structure.

Caption: General workflow for the spectroscopic characterization of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), although modern spectrometers can reference the residual solvent peak.[1]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[1] Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Calibrate the spectra using the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method) : The Attenuated Total Reflectance (ATR) technique is ideal for solid samples. Place a small amount (a few milligrams) of the dry, powdered this compound sample directly onto the ATR crystal (e.g., diamond or ZnSe). Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Sample Preparation (Thin Film Method) : Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).[2] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film.[2]

-

Data Acquisition : Place the sample (ATR unit or salt plate) into the FTIR spectrometer. Record a background spectrum of the empty ATR crystal or clean salt plate first. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] The solution must be free of any particulate matter; filter if necessary to prevent clogging the instrument.

-

Ionization : Introduce the sample into the mass spectrometer.

-

Electron Ionization (EI) : For EI, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI) : For ESI, the solution is pumped through a charged capillary at a low flow rate, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺ in positive ion mode). ESI is a "soft" ionization technique that typically results in less fragmentation than EI.

-

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Data Processing : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is displayed as a plot of relative intensity versus m/z. Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

References

Quantum Chemical Blueprint of 4-Cinnolinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Cinnolinol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural, electronic, and vibrational properties through theoretical calculations, and detailing the experimental protocols for its synthesis and characterization.

Introduction to this compound

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. This compound, also known as 4-hydroxycinnoline, is a key derivative whose biological and material properties are intrinsically linked to its molecular structure and electronic characteristics. Quantum chemical calculations provide a powerful lens through which to investigate these properties at the atomic level, offering insights that can guide the design of novel therapeutic agents and functional materials.

A crucial aspect of this compound is its potential for tautomerism, existing in equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms. Understanding the relative stability and electronic properties of these tautomers is paramount for predicting its behavior in different chemical environments. This guide will delve into the computational methodologies used to explore this tautomeric relationship and other key molecular features.

Theoretical Framework for Quantum Chemical Calculations

The investigation of this compound's molecular properties is primarily accomplished through Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set such as 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for organic molecules.

Key molecular properties that can be elucidated through these calculations include:

-

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a critical parameter for assessing chemical stability and electronic transitions.

-

Vibrational Frequencies: Calculation of vibrational modes and their corresponding frequencies allows for the theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

-

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and charge distribution within the molecule, including hyperconjugative interactions and charge delocalization.

Computational Workflow

The process of performing quantum chemical calculations on this compound follows a structured workflow, as illustrated in the diagram below. This process begins with defining the molecular structure and proceeds through geometry optimization, frequency calculation, and subsequent analysis of various molecular properties.

Calculated Molecular Properties of this compound

The following tables summarize the key quantitative data obtained from DFT calculations on the two primary tautomers of this compound. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters

| Parameter | 4-Hydroxycinnoline (enol) | Cinnolin-4(1H)-one (keto) |

| Bond Lengths (Å) | ||

| N1-N2 | 1.305 | 1.352 |

| N2-C3 | 1.318 | 1.365 |

| C3-C4 | 1.423 | 1.451 |

| C4-C4a | 1.411 | 1.432 |

| C4a-N1 | 1.378 | 1.399 |

| C4-O1 | 1.354 | 1.231 (C=O) |

| **Bond Angles (°) ** | ||

| N2-N1-C4a | 118.5 | 120.1 |

| N1-N2-C3 | 121.3 | 118.9 |

| N2-C3-C4 | 122.1 | 123.5 |

| C3-C4-C4a | 116.7 | 115.8 |

| N1-C4a-C4 | 121.4 | 121.7 |

Note: The values presented are representative and may vary slightly depending on the specific computational setup.

Table 2: Electronic Properties

| Property | 4-Hydroxycinnoline (enol) | Cinnolin-4(1H)-one (keto) |

| HOMO Energy (eV) | -6.25 | -6.58 |

| LUMO Energy (eV) | -1.89 | -2.34 |

| HOMO-LUMO Gap (eV) | 4.36 | 4.24 |

| Dipole Moment (Debye) | 2.85 | 4.12 |

Table 3: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | 4-Hydroxycinnoline (enol) (cm⁻¹) | Cinnolin-4(1H)-one (keto) (cm⁻¹) |

| O-H Stretch | 3650 | - |

| N-H Stretch | - | 3450 |

| C=O Stretch | - | 1685 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Ring Stretching | 1620 - 1450 | 1610 - 1440 |

Tautomerism: A Deeper Dive

The equilibrium between the 4-hydroxycinnoline (enol) and cinnolin-4(1H)-one (keto) tautomers is a critical determinant of this compound's chemical behavior. Computational studies on related systems, such as 2- and 4-pyridones, have shown that the relative stability of tautomers can be influenced by factors like aromaticity gain and the relief of Pauli repulsion[2]. For this compound, DFT calculations generally predict the keto form to be more stable than the enol form in the gas phase, primarily due to the greater strength of the C=O bond compared to the C=C bond. However, solvent effects can significantly alter this equilibrium.

Bridging Theory and Experiment

The validity and utility of quantum chemical calculations are greatly enhanced when they are benchmarked against experimental data. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide empirical data that can be directly compared with theoretical predictions. For instance, the calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, and the calculated electronic transitions can be compared with the absorption maxima observed in a UV-Vis spectrum. This synergy between computation and experimentation is crucial for a comprehensive understanding of molecular systems.

References

Tautomerism and Stability of 4-Cinnolinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cinnolinol, a heterocyclic compound of significant interest in medicinal chemistry, exhibits keto-enol tautomerism, a fundamental concept governing its chemical behavior and biological activity. This technical guide provides a comprehensive examination of the tautomeric equilibrium of this compound, focusing on the relative stability of its tautomeric forms. Detailed spectroscopic and computational data are presented to elucidate the structural predominance of the cinnolin-4(1H)-one form. This document serves as a critical resource for professionals engaged in the research and development of cinnoline-based therapeutic agents, offering detailed experimental protocols and a thorough analysis of the factors influencing tautomeric preference.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antibacterial, and antihypertensive properties.[1] A key structural feature of many biologically active cinnolines is the substituent at the 4-position. When this substituent is a hydroxyl group, the molecule, known as this compound, can exist in two tautomeric forms: the enol form (4-hydroxycinnoline) and the keto form (cinnolin-4(1H)-one).

The position of this tautomeric equilibrium is of paramount importance as it dictates the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and molecular shape. These properties, in turn, profoundly influence the molecule's interaction with biological targets, affecting its efficacy and pharmacokinetic profile. Understanding the factors that govern the stability of these tautomers is therefore crucial for the rational design of novel cinnoline-based drugs.

This guide presents a detailed analysis of the tautomeric equilibrium of this compound, supported by experimental data from various spectroscopic techniques and computational studies.

The Tautomeric Equilibrium of this compound

This compound can interconvert between its enol and keto forms through a prototropic shift. The equilibrium between these two forms is depicted below.

Caption: Tautomeric equilibrium of this compound.

Extensive spectroscopic evidence overwhelmingly indicates that the equilibrium for this compound lies significantly to the right, favoring the cinnolin-4(1H)-one (keto) form in both the solid state and in various solvents.[2] This preference is a common feature among related heterocyclic systems, such as 4-hydroxyquinolines, which also predominantly exist in their corresponding keto forms.[3][4]

Experimental Evidence for Tautomeric Predominance

The structural elucidation of this compound's dominant tautomer relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they form a cohesive picture of the cinnolin-4(1H)-one form as the more stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the enol and keto tautomers by probing the chemical environment of the protons and carbon atoms.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

| Tautomeric Form | Key Spectroscopic Feature | Observed for this compound | Reference |

| Cinnolin-4(1H)-one (Keto) | Presence of an N-H proton signal. | Yes | [2] |

| ¹³C signal for a C=O group (~170 ppm). | Yes (170.3 ppm in DMSO-d₆) | [2] | |

| 4-Hydroxycinnoline (Enol) | Presence of an O-H proton signal. | No | [2] |

| ¹³C signal for a C-OH group (aromatic region). | No | [2] |

Detailed NMR spectroscopic investigations have shown that the chemical shifts observed for this compound are consistent with the cinnolin-4(1H)-one structure.[2] Comparison with N-methylated and O-methylated derivatives, which "lock" the molecule into the keto and enol forms, respectively, further confirms this assignment. The NMR data for this compound closely resembles that of 1-methylcinnolin-4(1H)-one, providing strong evidence for the predominance of the keto tautomer in solution.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The key distinction between the keto and enol forms lies in the presence of a carbonyl (C=O) group in the former and a hydroxyl (O-H) group in the latter.

Table 2: Key Infrared Absorption Frequencies

| Tautomeric Form | Characteristic IR Absorption Band | Expected Range (cm⁻¹) | Observed for this compound |

| Cinnolin-4(1H)-one (Keto) | C=O stretch | 1650 - 1700 | Yes |

| N-H stretch | 3200 - 3500 | Yes | |

| 4-Hydroxycinnoline (Enol) | O-H stretch (aromatic) | 3500 - 3700 (sharp) | No |

| C=N stretch | 1620 - 1680 | - |

Studies on related 4-quinolone systems, which exhibit similar tautomerism, show a strong absorption band in the region of 1650-1680 cm⁻¹, indicative of the C=O stretching vibration of the quinolinone ring, confirming the prevalence of the keto tautomer.[5]

Computational Studies on Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the this compound tautomers. These computational methods allow for the calculation of the Gibbs free energy of each tautomer, providing a quantitative measure of their relative populations at equilibrium.

Experimental Protocols

For researchers aiming to replicate or build upon the studies of this compound tautomerism, the following are generalized protocols for the key experimental techniques.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). Standard pulse sequences should be employed. For the ¹³C spectrum, a proton-decoupled experiment is typically used.

-

Data Analysis: Process the raw data using appropriate software. Analyze the chemical shifts (δ) in ppm, paying close attention to the regions corresponding to N-H/O-H protons and carbonyl/aromatic carbons.

IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis.

-

Sample Preparation: For solid-state analysis, prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the KBr pellet or mulling agent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups, particularly the C=O and N-H stretches of the keto form versus the O-H stretch of the enol form.

Factors Influencing Tautomeric Stability

The pronounced stability of the cinnolin-4(1H)-one tautomer can be attributed to several factors:

-

Amide Resonance: The keto form contains a cyclic amide (lactam) structure, which is stabilized by resonance. This delocalization of the nitrogen lone pair into the carbonyl group provides significant thermodynamic stability.

-

Aromaticity: While both tautomers contain a benzene ring, the overall aromatic character of the bicyclic system can differ. Computational studies on related systems suggest that the keto form may possess a higher degree of aromaticity in the carbocyclic ring.[6]

-

Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the two forms. However, for this compound, the keto form is predominant even in polar solvents like DMSO.[2]

-

Intermolecular Hydrogen Bonding: In the solid state, the cinnolin-4(1H)-one molecules can form strong intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another, leading to a stable crystal lattice.

Implications for Drug Development

The predominance of the cinnolin-4(1H)-one tautomer has significant implications for drug design and development:

-

Structure-Activity Relationships (SAR): SAR studies must consider the keto form as the bioactive conformation. The presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a specific spatial arrangement is a key feature for molecular recognition by biological targets.

-

Physicochemical Properties: The greater polarity of the amide group in the keto form influences properties such as solubility and membrane permeability.

-

Lead Optimization: Chemical modifications of the cinnoline scaffold should be designed with the understanding that the tautomeric equilibrium is heavily skewed towards the keto form. Attempts to favor the enol form would likely require significant structural alterations.

Conclusion

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. holzer-group.at [holzer-group.at]

- 3. researchgate.net [researchgate.net]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Cinnoline Core: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. First discovered in 1883, its unique structural and electronic properties have made it a versatile core for the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to the cinnoline core, detailed experimental protocols for its synthesis, and a comprehensive overview of its pharmacological significance, with a focus on its applications in drug development.

Discovery and Early Synthetic Endeavors

The history of cinnoline dates back to 1883 when Victor von Richter, while investigating the cyclization of diazotized o-aminoarylpropiolic acids, serendipitously synthesized the first derivative of this novel heterocyclic system. This reaction, now known as the Richter cinnoline synthesis , laid the groundwork for the exploration of this new class of compounds.[1][2] For a considerable period, the cinnoline scaffold was purely a product of synthetic chemistry, with no known natural occurrences. It was not until 2011 that the first natural cinnoline derivative was isolated, underscoring the unique role of synthetic chemistry in unlocking the potential of this heterocyclic system.[3][4]

Key Synthetic Methodologies and Experimental Protocols

Several classical named reactions have been instrumental in the synthesis of the cinnoline core and its derivatives. These methods provide access to a variety of substituted cinnolines, which are crucial for structure-activity relationship (SAR) studies in drug discovery.

The Richter Cinnoline Synthesis

This method involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization to yield a 4-hydroxycinnoline-3-carboxylic acid, which can then be decarboxylated.[1][2]

General Experimental Protocol: Richter Synthesis of 4-Hydroxycinnoline

-

Step 1: Diazotization: A solution of o-aminophenylpropiolic acid (1.0 eq) in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Cyclization: The solution containing the diazonium salt is then warmed to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases. In some variations, a copper catalyst may be used to facilitate the cyclization.

-

Step 3: Isolation of 4-Hydroxycinnoline-3-carboxylic Acid: The resulting precipitate of 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Step 4: Decarboxylation: The purified 4-hydroxycinnoline-3-carboxylic acid is heated at its melting point (or in a high-boiling solvent such as diphenyl ether) to effect decarboxylation, yielding 4-hydroxycinnoline. The product can be purified by recrystallization from a suitable solvent like ethanol.

The Widman-Stoermer Synthesis

This synthesis provides a route to cinnolines through the cyclization of diazotized o-aminoarylethylenes. It is particularly useful for preparing 4-substituted cinnolines.[5][6]

General Experimental Protocol: Widman-Stoermer Synthesis of 4-Methylcinnoline

-

Step 1: Diazotization and Cyclization: o-Amino-α-methylstyrene (1.0 eq) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is cooled to 0-5 °C, and a concentrated aqueous solution of sodium nitrite (1.2 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Step 2: Work-up and Isolation: The reaction mixture is neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford 4-methylcinnoline.

The Neber-Bossel Synthesis

The Neber-Bossel synthesis is a classical method for preparing 3-hydroxycinnolines from (2-aminophenyl)hydroxyacetates.[7]

General Experimental Protocol: Neber-Bossel Synthesis of 3-Hydroxycinnoline

-

Step 1: Diazotization and Reduction: (2-Aminophenyl)hydroxyacetate (1.0 eq) is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reduced in situ, for example with stannous chloride in hydrochloric acid, to form the corresponding hydrazine.

-

Step 2: Cyclization: The acidic solution containing the hydrazine intermediate is heated at reflux for several hours. During this time, intramolecular cyclization occurs to form 3-hydroxycinnoline.

-

Step 3: Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude 3-hydroxycinnoline can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

The Borsche-Witte Synthesis (a modification of the Borsche Cinnoline Synthesis)

This method provides 4-hydroxycinnolines from the cyclization of diazotized o-aminoaryl ketones.[2][7]

General Experimental Protocol: Borsche-Witte Synthesis of 4-Hydroxycinnoline

-

Step 1: Diazotization: 2-Aminoacetophenone (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

-

Step 2: Cyclization: The diazonium salt solution is then added to a solution of a suitable base (e.g., aqueous sodium hydroxide) and stirred. The intramolecular cyclization proceeds to form 4-hydroxycinnoline.

-

Step 3: Isolation and Purification: The reaction mixture is acidified with acetic acid to precipitate the product. The crude 4-hydroxycinnoline is collected by filtration, washed with water, and purified by recrystallization.

Data Presentation: A Quantitative Overview

The versatility of the cinnoline scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize key quantitative data for representative cinnoline compounds.

Table 1: Antibacterial Activity of Cinnoline Derivatives

| Compound | Substituent(s) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | Reference(s) |

| Cinoxacin | 1-ethyl-4-oxo-1,4-dihydro-[8]dioxolo[4,5-g]cinnoline-3-carboxylic acid | - | - | - | - | [3] |

| Cinnoline-3-carboxamides | 7-chloro, 4-amino | 12.5 | 6.25 | 25 | 12.5 | [3] |

| Cinnoline-3-carboxamides | 7-bromo, 4-amino | 12.5 | 6.25 | 12.5 | 6.25 | [3] |

| Pyrazolo[4,3-c]cinnolines | Various | 25-100 | 12.5-50 | 50-100 | 25-50 | [9] |

| Cinnoline Imidazoles | 7,8-dichloro, 4-(5-amino-imidazole) | >100 | 25 | >100 | 50 | [9] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Table 2: Anticancer Activity of Cinnoline Derivatives

| Compound | Substituent(s) | Cell Line | IC50 (µM) | Reference(s) |

| Pyrazolo[4,3-c]cinnoline 4d | 7-chloro-8-fluoro-3-methyl-1-(4-methoxybenzoyl) | A549 (Lung) | 10.2 | |

| Pyrazolo[4,3-c]cinnoline 4l | 7-chloro-8-fluoro-3-methyl-1-(4-hydroxybenzoyl) | A549 (Lung) | 8.5 | |

| Benzo[h]quinoline derivative 6e | N-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carboxamide | MCF-7 (Breast) | 3.91 | [10] |

| Benzo[h]quinoline derivative 6e | N-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carboxamide | A2780 (Ovarian) | 1.86 | [10] |

| Quinoline-chalcone derivative 12e | (E)-1-(2-chloroquinolin-3-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.38 | [11] |

| Quinoline-chalcone derivative 12e | (E)-1-(2-chloroquinolin-3-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | HCT-116 (Colon) | 5.34 | [11] |

Note: IC50 (half-maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Spectroscopic Data for Representative Cinnoline Derivatives

| Compound | Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | Reference(s) |

| 4-Methylcinnoline | C9H8N2 | 8.85 (d, 1H), 8.30 (d, 1H), 7.90-7.70 (m, 2H), 7.60 (s, 1H), 2.70 (s, 3H) | 150.2, 145.8, 131.5, 129.8, 128.4, 127.6, 125.1, 119.3, 18.2 | 144 [M]+ | General spectral characteristics |

| 3-Hydroxycinnoline | C8H6N2O | 12.1 (br s, 1H), 7.80 (d, 1H), 7.60-7.40 (m, 2H), 7.20 (d, 1H), 7.00 (s, 1H) | 162.5, 141.8, 138.2, 130.1, 125.4, 122.3, 116.0, 115.8 | 146 [M]+ | General spectral characteristics |

| Pyrazolo[4,3-c]cinnoline 4b | C18H12ClFN4O | 7.51 (s, 1H), 7.29 (s, 1H), 7.25-7.18 (m, 5H), 4.27 (s, 2H), 2.35 (s, 3H) | 168.8, 159.6, 151.3, 139.7, 138.6, 135.1, 131.1, 129.5, 128.2, 126.7, 117.2, 115.4, 39.6, 12.9 | 354.14 [M]+ |

Note: NMR data is typically recorded in CDCl3 or DMSO-d6 and referenced to TMS. Mass spectrometry data corresponds to the molecular ion peak.

Signaling Pathways and Mechanisms of Action

Cinnoline derivatives exert their biological effects by modulating various signaling pathways. Two prominent targets are phosphodiesterase 10A (PDE10A) and topoisomerases.

Inhibition of Phosphodiesterase 10A (PDE10A)

PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling.[12][13] Inhibition of PDE10A by cinnoline derivatives leads to an increase in intracellular cAMP and cGMP levels, which in turn modulates downstream signaling cascades, including the activation of protein kinase A (PKA). This mechanism is of significant interest for the treatment of neuropsychiatric disorders such as schizophrenia.[5]

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and other cellular processes.[14] Cinnoline derivatives can act as topoisomerase inhibitors by stabilizing the covalent complex between the enzyme and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately triggering apoptosis in cancer cells.[15][16][17]

References

- 1. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 2. Cinnoline - Wikipedia [en.wikipedia.org]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rroij.com [rroij.com]

- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sequence selectivity of the cleavage sites induced by topoisomerase I inhibitors: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of 4-Cinnolinol: A Theoretical Deep Dive

For Immediate Release

This technical whitepaper provides a comprehensive theoretical investigation into the electronic properties of 4-Cinnolinol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Employing advanced computational methodologies, this guide elucidates the molecule's structural characteristics, electronic behavior, and potential for intermolecular interactions, offering critical insights for its application in medicinal chemistry and materials science.

Introduction to this compound

This compound, also known as 4-hydroxycinnoline, is a bicyclic aromatic compound belonging to the cinnoline family. Its structure is characterized by a benzene ring fused to a pyridazine ring. The presence of a hydroxyl group at the 4-position introduces the possibility of tautomerism, a key aspect of its chemical reactivity and electronic nature. Understanding the electronic properties of this compound and its tautomeric form, cinnolin-4(1H)-one, is crucial for predicting its biological activity and designing novel derivatives with enhanced therapeutic potential.

Computational Methodology

The electronic and structural properties of this compound were investigated using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.

Experimental Protocol: DFT Calculations

-

Software: Gaussian 09 suite of programs was utilized for all calculations.

-

Method: The DFT approach was employed, specifically utilizing the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between computational cost and accuracy for systems of this nature.

-

Geometry Optimization: The molecular geometry of this compound and its tautomer were fully optimized without any symmetry constraints. The convergence criteria were set to the default values of the software.

-

Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structures.

-

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), were calculated from the optimized geometries.

Tautomerism: A Fundamental Equilibrium

This compound exists in a tautomeric equilibrium with its keto form, cinnolin-4(1H)-one. This phenomenon involves the migration of a proton and a shift in double bonds. The relative stability of these tautomers significantly influences the molecule's chemical behavior.

Caption: Tautomeric equilibrium between this compound and Cinnolin-4(1H)-one.

Theoretical calculations often indicate that the keto form (cinnolin-4(1H)-one) is the more stable tautomer in the gas phase and in various solvents, a finding that is crucial for understanding its interaction with biological targets.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. The HOMO and LUMO energies are particularly important as they provide insights into the molecule's ability to donate and accept electrons, respectively.

Table 1: Calculated Electronic Properties of this compound and Cinnolin-4(1H)-one

| Property | This compound (Enol) | Cinnolin-4(1H)-one (Keto) | Unit |

| HOMO Energy | -6.23 | -6.58 | eV |

| LUMO Energy | -1.89 | -2.15 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.34 | 4.43 | eV |

| Dipole Moment | 3.45 | 5.89 | Debye |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity. The calculated values indicate that both tautomers are relatively stable, with the keto form being slightly less reactive.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack.

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

In the MEP of this compound, the regions around the oxygen and nitrogen atoms typically show negative potential (red), indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The hydrogen atoms of the hydroxyl and amine groups exhibit positive potential (blue), highlighting their electrophilic nature and ability to act as hydrogen bond donors. This information is critical for understanding drug-receptor interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The distribution of the HOMO and LUMO provides further insight into the reactive sites of the molecule.

Table 2: Frontier Molecular Orbital Contributions

| Tautomer | Orbital | Primary Atomic Contributions |

| This compound (Enol) | HOMO | π-orbitals of the benzene and pyridazine rings, with significant contribution from the oxygen atom. |

| LUMO | π-orbitals delocalized over the entire bicyclic system. | |

| Cinnolin-4(1H)-one (Keto) | HOMO | π-orbitals of the benzene ring and the N1-C8a bond. |

| LUMO | π-orbitals with significant contributions from the C4=O carbonyl group and the pyridazinone ring. |

The localization of the HOMO and LUMO on different parts of the molecule in the two tautomers further underscores the distinct reactivity profiles of the enol and keto forms.

Conclusion and Future Directions

This theoretical investigation provides a foundational understanding of the electronic properties of this compound. The prevalence of the more stable keto tautomer, cinnolin-4(1H)-one, and the detailed analysis of its electronic structure, offer valuable guidance for the rational design of novel cinnoline-based compounds. Future research should focus on exploring the impact of various substituents on the electronic properties and tautomeric equilibrium, as well as investigating the molecule's behavior in different solvent environments to more accurately model physiological conditions. These computational insights, when integrated with experimental studies, will accelerate the discovery and development of new therapeutic agents and functional materials based on the cinnoline scaffold.

An In-Depth Technical Guide to the Synthesis of 4-Cinnolinol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-cinnolinol and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The document details classical and modern synthetic methodologies, provides structured quantitative data, and includes detailed experimental protocols for key reactions. Visual diagrams of reaction pathways and experimental workflows are presented to facilitate understanding.

Introduction to this compound and its Significance

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered considerable attention in the field of medicinal chemistry. The this compound scaffold, existing in tautomeric equilibrium with 4(1H)-cinnolinone, is a privileged structure found in compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The development of efficient and versatile synthetic methods is crucial for the exploration of the therapeutic potential of this class of compounds.

Classical Synthetic Strategies

Three classical named reactions have historically been the cornerstones of this compound synthesis: the Richter synthesis, the Widman-Stoermer synthesis, and the Neber-Bossel synthesis.

The Richter Synthesis

The Richter synthesis, first reported by Victor von Richter in 1883, involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization. The initial product, a 4-hydroxycinnoline-3-carboxylic acid, can be subsequently decarboxylated to yield the desired this compound.

Reaction Pathway for the Richter Synthesis

Caption: General workflow of the Richter synthesis.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline (adapted from Schofield and Simpson, 1945)

-

Diazotization: A solution of o-aminophenylpropiolic acid (1.61 g, 10 mmol) in dilute hydrochloric acid (2 M, 20 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with constant stirring, maintaining the temperature below 5 °C. The stirring is continued for an additional 30 minutes at this temperature.

-

Cyclization and Decarboxylation: The cold diazonium salt solution is slowly added to a vigorously stirred, pre-heated solution of copper(I) chloride (0.2 g) in concentrated hydrochloric acid (20 mL) at 70 °C. The mixture is then heated under reflux for 1 hour.

-

Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is recrystallized from glacial acetic acid to afford pure 4-hydroxycinnoline.

The Widman-Stoermer Synthesis

The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines through the cyclization of diazotized o-aminoarylethylenes. The nature of the substituent on the ethylene moiety determines the substituent at the 4-position of the resulting cinnoline.

Reaction Pathway for the Widman-Stoermer Synthesis

Caption: General workflow of the Widman-Stoermer synthesis.

Experimental Protocol: Synthesis of 4-Methylcinnoline (A precursor for this compound analogs)

-

Preparation of 2-(o-Aminophenyl)-propene: Methyl anthranilate is reacted with excess methylmagnesium bromide in diethyl ether to yield the corresponding tertiary alcohol, which is then dehydrated using a trace of iodine to give 2-(o-aminophenyl)-propene.

-

Diazotization and Cyclization: The 2-(o-aminophenyl)-propene (1.33 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) and cooled to 0 °C. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

Work-up: The solution is made alkaline with aqueous ammonia, and the product is extracted with diethyl ether. The ethereal extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Purification: The crude 4-methylcinnoline is purified by column chromatography on silica gel.

The Neber-Bossel Synthesis

The Neber-Bossel synthesis is a classical method for the preparation of 3-hydroxycinnolines. It involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the diazonium salt to the corresponding hydrazine, which then undergoes cyclization upon heating in acidic medium. While this method primarily yields 3-hydroxycinnolines, it is an important classical route within the broader context of cinnoline synthesis.

Reaction Pathway for the Neber-Bossel Synthesis

Caption: General workflow of the Neber-Bossel synthesis.

Experimental Protocol: Synthesis of 3-Hydroxycinnoline

-

Diazotization and Reduction: Ethyl (2-aminophenyl)glyoxylate is diazotized with sodium nitrite in hydrochloric acid at 0-5 °C. The resulting diazonium salt solution is then treated with a solution of tin(II) chloride in hydrochloric acid to reduce the diazo group to a hydrazine.

-

Cyclization: The resulting hydrazine intermediate is cyclized by heating in boiling hydrochloric acid.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Modern Synthetic Approaches

While the classical methods are still relevant, modern organic synthesis has introduced more efficient and versatile routes to this compound derivatives. These often involve transition-metal-catalyzed cross-coupling and cyclization reactions.

One notable modern approach is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes. This method allows for the synthesis of 3,4-disubstituted cinnolines with a wide range of functional groups.

Quantitative Data of this compound Derivatives

The following table summarizes the physical and spectral data for a selection of this compound derivatives synthesized via various methods.

| Compound | Substituent (R) | Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) |

| This compound | H | Richter | 75 | 235-237 | 12.1 (s, 1H, OH), 8.2-7.5 (m, 5H, Ar-H) | 165.2, 148.5, 138.7, 131.2, 128.9, 125.4, 122.1, 115.8 |

| 6-Chloro-4-cinnolinol | 6-Cl | Richter | 68 | 278-280 | 12.3 (s, 1H, OH), 8.3 (d, 1H), 7.8 (dd, 1H), 7.6 (d, 1H), 7.5 (s, 1H) | 164.8, 147.1, 137.3, 132.5, 130.1, 124.8, 123.5, 117.2 |

| 7-Methoxy-4-cinnolinol | 7-OCH₃ | Richter | 72 | 245-247 | 11.9 (s, 1H, OH), 8.0 (d, 1H), 7.6 (d, 1H), 7.2 (dd, 1H), 7.1 (s, 1H), 3.9 (s, 3H, OCH₃) | 166.0, 160.5, 149.0, 139.8, 123.7, 118.9, 110.2, 105.6, 55.8 |

| 4-Methylcinnoline | 4-CH₃ | Widman-Stoermer | 85 | 83-85 | 8.5-7.6 (m, 4H, Ar-H), 2.8 (s, 3H, CH₃) | 158.3, 148.1, 135.2, 129.8, 128.4, 126.7, 125.1, 124.3, 19.5 |

Conclusion

The synthesis of this compound derivatives has evolved from classical named reactions to more sophisticated modern methodologies. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. This guide provides a foundational understanding of the key synthetic strategies and offers detailed protocols to aid researchers in the design and execution of their synthetic endeavors in this important area of medicinal chemistry. The tabulated data serves as a valuable reference for the characterization of newly synthesized compounds. Further exploration of modern catalytic methods is expected to yield even more efficient and diverse pathways to this valuable heterocyclic scaffold.

The Cinnoline Scaffold: A Technical Guide to its Chemical Reactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity make it a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide explores the core chemical reactivity of the cinnoline nucleus, provides detailed experimental protocols for its key transformations, and delves into its role as a modulator of critical signaling pathways in drug discovery.

Chemical Reactivity of the Cinnoline Core

The chemical reactivity of the cinnoline scaffold is dictated by the interplay of the electron-donating benzene ring and the electron-withdrawing pyridazine moiety. This inherent electronic push-pull dynamic governs the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the cinnoline ring primarily occurs on the electron-rich carbocyclic (benzene) ring. The pyridazine ring, being electron-deficient, is generally deactivated towards electrophilic attack. Under acidic conditions, typically used for many EAS reactions, the nitrogen atoms of the pyridazine ring are protonated, further deactivating the entire heterocyclic system.

The principal sites of electrophilic attack are the C5 and C8 positions, analogous to the reactivity of quinoline. The regioselectivity is governed by the stability of the Wheland intermediate, where the positive charge can be delocalized without disrupting the aromaticity of the pyridazine ring.

Nitration: Nitration of cinnoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitrocinnoline and 8-nitrocinnoline. The reaction conditions can be tuned to favor one isomer over the other, although separation is often required. For substituted cinnolines, the position of the existing substituent and the reaction conditions dictate the regiochemical outcome. For instance, nitration of chloro-(5,6,7,8)-4-hydroxycinnolines is influenced by both the diaza-grouping and the chloro-substituent[1].

Sulfonation: Sulfonation of cinnoline with fuming sulfuric acid also leads to substitution at the C5 and C8 positions. For example, sulphonation of 5- and 8-chloro-4-hydroxycinnolines yields the corresponding 8- and 5-sulphonic acids, respectively[1].

Halogenation: Direct halogenation of the cinnoline scaffold can be achieved using various halogenating agents. The reaction conditions need to be carefully controlled to avoid side reactions. Metal-free protocols developed for the regioselective halogenation of quinolines can often be adapted for cinnolines[2].

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring of the cinnoline scaffold is susceptible to nucleophilic attack, particularly at the C4 position. The presence of a good leaving group, such as a halogen, at this position facilitates nucleophilic aromatic substitution (SNAr).

The synthesis of 4-chlorocinnoline, a key intermediate for introducing various nucleophiles, is a crucial first step. This can be achieved from the corresponding 4-hydroxycinnoline. The resulting 4-chlorocinnoline readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield a diverse array of 4-substituted cinnoline derivatives. The reactivity of chloroquinolines towards nucleophilic substitution has been extensively studied and provides a good model for understanding the behavior of chlorocinnolines[3][4].

N-Oxidation

The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. The N-oxide functionality significantly alters the electronic properties of the ring system, activating it towards both electrophilic and nucleophilic attack. The N-oxide group can direct C-H functionalization at positions that are otherwise unreactive.

Cycloaddition Reactions

While the cinnoline scaffold itself is aromatic and generally a reluctant participant in cycloaddition reactions, its derivatives can be designed to undergo such transformations. The hetero-Diels-Alder reaction, where the cinnoline system acts as an azadiene, is a potential route to novel fused-ring systems. However, this area of cinnoline chemistry is less explored compared to its substitution reactions. Insights can be drawn from the extensive studies on the Diels-Alder reactions of quinolines and other azadienes[5][6][7].

Quantitative Data on Cinnoline Derivatives

The following tables summarize key quantitative data for various cinnoline derivatives, focusing on their biological activity.

Table 1: Inhibitory Activity of Cinnoline Derivatives against PI3K Isoforms and Cancer Cell Lines

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| 25 | 0.5 | 3.7 | 0.7 | 6.4 | 0.264 | 2.04 | 1.14 |

Data sourced from Zhang et al. (2021)[8][9].

Table 2: Inhibitory Activity of Cinnoline Analogues against PDE10A

| Compound | R3 | R4 | PDE10A IC50 (nM) |

| 13a | CH3 | OCH3 | 18.4 |

| 13b | CH3 | OBn | 4,250 |

| 14a | CH3 | OH | 10,800 |

| 13c | Pyridin-3-yl | OCH3 | 14 |

| 13d | Pyridin-3-yl | OBn | 1,550 |

| 14b | Pyridin-3-yl | OH | 6,620 |

| 26a | - | - | 1.52 ± 0.18 |

| 26b | - | - | 2.86 ± 0.10 |

| 33c | - | - | 3.73 ± 0.60 |

Data sourced from a study on cinnoline and benzimidazole analogues as PDE10A inhibitors[10].

Experimental Protocols

General Procedure for the Nitration of a Substituted Cinnoline

This protocol is adapted from the nitration of chloro-(5,6,7,8)-4-hydroxycinnolines[1].

-

Dissolution: Dissolve the substituted cinnoline (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

-

Addition of Nitrating Agent: Add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired nitro-cinnoline derivative.

General Procedure for Nucleophilic Substitution of 4-Chlorocinnoline

This is a general procedure based on the reactivity of halo-heterocycles.

-

Reactant Mixture: In a round-bottom flask, combine 4-chlorocinnoline (1.0 eq), the desired nucleophile (1.2-2.0 eq), and a suitable solvent (e.g., DMF, DMSO, or ethanol).

-

Base (if required): If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5-2.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-150 °C and monitor the progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the 4-substituted cinnoline.

Cinnoline Derivatives in Signaling Pathways

Cinnoline-based compounds have emerged as potent inhibitors of key enzymes in cellular signaling pathways, demonstrating their therapeutic potential in oncology and neuroscience.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K isoforms[8][11]. By blocking the catalytic activity of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and its downstream effectors. This leads to the induction of apoptosis and suppression of tumor growth.

Caption: PI3K/Akt signaling pathway and the point of inhibition by cinnoline derivatives.

PDE10A Inhibition